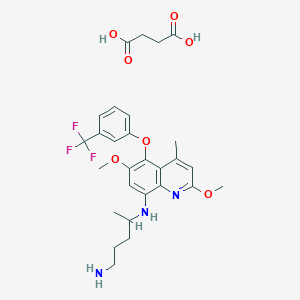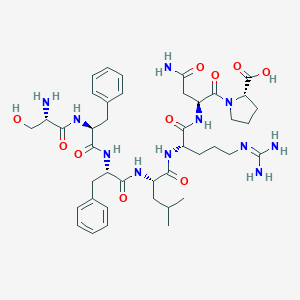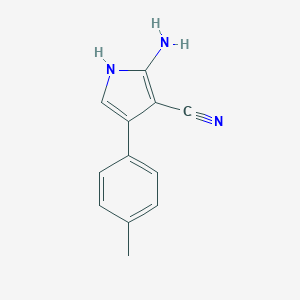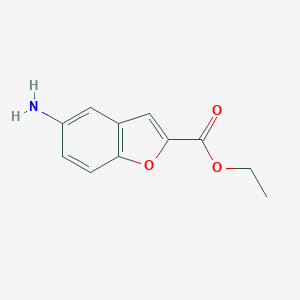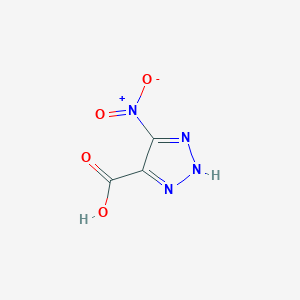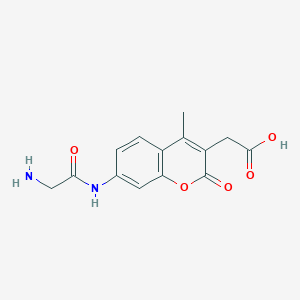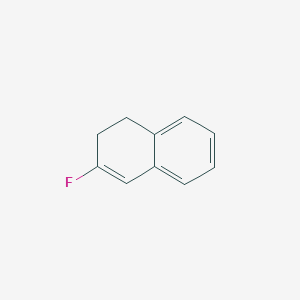
Nona-Arginin
Übersicht
Beschreibung
Nonarginin ist ein zellpenetrierendes Peptid, das aus neun Argininresten besteht. Es ist bekannt für seine Fähigkeit, Zellmembranen zu durchqueren und biologisch aktive Moleküle in Zellen zu transportieren. Diese Eigenschaft macht Nonarginin zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Nonarginin kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Der Prozess beinhaltet die sequenzielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Argininreste werden typischerweise mit einer geeigneten Schutzgruppe, wie der 9-Fluorenylmethoxycarbonyl (Fmoc)-Gruppe, geschützt, um unerwünschte Nebenreaktionen während der Synthese zu verhindern .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Nonarginin eine großtechnische SPPS oder rekombinante DNA-Technologie umfassen. Letztere Methode beinhaltet die Expression des Peptids in einem geeigneten Wirtsorganismus, wie Escherichia coli, gefolgt von der Reinigung des Peptids aus den Wirtszellen .
Wissenschaftliche Forschungsanwendungen
Nona-arginine has a wide range of scientific research applications, including:
Drug Delivery: Nona-arginine is used to deliver therapeutic molecules, such as nucleic acids and proteins, into cells.
Biosensors: Nona-arginine can be used in the development of biosensors for the detection of various biomolecules.
Blood-Brain Barrier Penetration: Nona-arginine has been shown to facilitate the delivery of therapeutic agents across the blood-brain barrier, making it a valuable tool for the treatment of neurological disorders.
Biomedical Research: Nona-arginine is used in various biomedical research applications, including the study of cellular uptake mechanisms and the development of new therapeutic strategies.
Wirkmechanismus
Target of Action
Nona-arginine, also known as (Arg)9, is a cell-penetrating peptide (CPP) composed of nine arginine residues . The primary targets of (Arg)9 are cellular plasma membranes . It interacts with these membranes to facilitate the delivery of various cargoes into cells .
Mode of Action
(Arg)9 interacts with its targets, the cellular plasma membranes, through a process known as direct membrane translocation . This interaction allows (Arg)9 to penetrate the cell membranes and deliver its cargoes into the cells . The calcium channel Orai1 plays a crucial role in triggering the rapid uptake of the peptides .
Biochemical Pathways
The biochemical pathways affected by (Arg)9 are primarily related to arginine metabolism. Arginine can be metabolized via the arginase pathway, which limits arginine availability for nitric oxide (NO) synthesis . The product of this pathway, ornithine, can further feed into the downstream pathways of polyamine and proline syntheses, which are important for cellular proliferation and tissue repair .
Pharmacokinetics
It’s known that the salt form of (arg)9, known as (arg)9 acetate, generally has better water solubility and stability than the free form .
Result of Action
(Arg)9 exhibits neuroprotective activity, providing significant neuroprotection in a dose-response manner following glutamic acid exposure . It is less effective in the kainic acid model .
Action Environment
The action of (Arg)9 can be influenced by various environmental factors. For instance, the amino acid sequence is a key factor that determines the cellular internalization mechanism . Furthermore, the non-cytotoxic nature and the wide applicability make (Arg)9 a trending tool for cellular delivery .
Biochemische Analyse
Biochemical Properties
Nona-arginine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that nona-arginine can induce spikes in intracellular calcium concentration, which correlates with the efficiency of the peptide entry . This suggests that an increase in intracellular calcium precedes and is required for peptide entry .
Cellular Effects
Nona-arginine has profound effects on various types of cells and cellular processes. It influences cell function by inducing a very effective non-endocytic entry pathway specific for cationic peptides . This pathway is inhibited by depletion of the intracellular ATP pool , suggesting that ATP is crucial for the entry of nona-arginine into cells.
Molecular Mechanism
Nona-arginine exerts its effects at the molecular level through several mechanisms. It induces repetitive spikes in intracellular calcium concentration, which is suggested to precede and be required for peptide entry . Furthermore, nona-arginine is found to induce transient cell-surface exposure of phosphatidylserine (PS), a lipid normally residing only in the inner leaflet of the plasma membrane . This suggests the importance of PS externalization in the process of nona-arginine entry into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nona-arginine change over time. At a concentration of 1-2 μM and a rapid temperature drop to 15°C, nona-arginine induces a very effective non-endocytic entry pathway specific for cationic peptides . This suggests that the peptide’s stability and degradation, as well as its long-term effects on cellular function, can be influenced by temperature and concentration.
Dosage Effects in Animal Models
The effects of nona-arginine vary with different dosages in animal models. For instance, nona-arginine shows neuroprotective effects and reduces infarct volume when administered at a dosage of 1 μM/kg in a permanent middle cerebral artery stroke model in male Sprague–Dawley rats .
Transport and Distribution
Nona-arginine is transported and distributed within cells and tissues through specific pathways. It induces a very effective non-endocytic entry pathway specific for cationic peptides , suggesting a unique mechanism for its transport and distribution.
Subcellular Localization
Given its ability to induce a non-endocytic entry pathway, it is likely that nona-arginine is localized to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-arginine can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The arginine residues are typically protected with a suitable protecting group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, to prevent unwanted side reactions during the synthesis .
Industrial Production Methods
In an industrial setting, the production of nona-arginine may involve large-scale SPPS or recombinant DNA technology. The latter method involves the expression of the peptide in a suitable host organism, such as Escherichia coli, followed by purification of the peptide from the host cells .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Nonarginin kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von Guanidiniumgruppen in den Argininresten beeinflusst, die an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen beteiligt sein können .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den chemischen Reaktionen von Nonarginin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität des Peptids zu erhalten .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von Nonarginin gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Guanidiniumgruppen zur Bildung von Harnstoffderivaten führen, während die Reduktion zur Bildung von Aminderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Nonarginin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Arzneimitteltransport: Nonarginin wird verwendet, um therapeutische Moleküle wie Nukleinsäuren und Proteine in Zellen zu transportieren.
Biosensoren: Nonarginin kann bei der Entwicklung von Biosensoren für den Nachweis verschiedener Biomoleküle eingesetzt werden.
Durchdringung der Blut-Hirn-Schranke: Es wurde gezeigt, dass Nonarginin die Abgabe von therapeutischen Wirkstoffen über die Blut-Hirn-Schranke erleichtert, was es zu einem wertvollen Werkzeug für die Behandlung neurologischer Erkrankungen macht.
Biomedizinische Forschung: Nonarginin wird in verschiedenen biomedizinischen Forschungsanwendungen eingesetzt, darunter die Untersuchung von zellulären Aufnahmemechanismen und die Entwicklung neuer therapeutischer Strategien.
Wirkmechanismus
Der Wirkmechanismus von Nonarginin beinhaltet seine Wechselwirkung mit Zellmembranen. Die positiv geladenen Guanidiniumgruppen in den Argininresten interagieren mit den negativ geladenen Komponenten der Zellmembran, was die Translokation des Peptids in die Zelle erleichtert. Sobald es sich in der Zelle befindet, kann Nonarginin seine Fracht an den Zielort liefern, wodurch die gewünschte biologische Wirkung erzielt wird .
Vergleich Mit ähnlichen Verbindungen
Nonarginin gehört zu einer Familie von argininreichen zellpenetrierenden Peptiden, zu denen auch Oktaarginin und Dekaarginin gehören. Im Vergleich zu diesen ähnlichen Verbindungen hat Nonarginin eine höhere Translokationseffizienz und eine geringere Zytotoxizität gezeigt, was es für viele Anwendungen zur bevorzugten Wahl macht .
Liste ähnlicher Verbindungen
- Oktaarginin
- Dekaarginin
- Tetraarginin
- Hexaarginin
Die einzigartige Kombination aus hoher Translokationseffizienz und geringer Zytotoxizität von Nonarginin hebt es von anderen argininreichen Peptiden ab und macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in biomedizinischen Anwendungen .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKPNYCNUKOAU-VXJRNSOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H110N36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143413-47-2 | |
| Record name | Nona-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nona-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nona-arginine interact with cell membranes?
A1: Nona-arginine interacts with cell membranes primarily through electrostatic interactions between its positively charged arginine residues and negatively charged components of the membrane, such as glycosaminoglycans and phospholipids. [, , , , , ] This interaction can lead to membrane destabilization and subsequent cellular uptake through various mechanisms, including endocytosis and direct penetration. [, , , ]
Q2: What are the downstream effects of nona-arginine once inside the cell?
A2: The downstream effects of nona-arginine are largely dependent on the cargo it delivers. R9 itself primarily acts as a carrier and does not possess inherent biological activity. [] Once inside the cell, R9-cargo complexes can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. [, , ] The specific localization and subsequent effects depend on the nature of the cargo and its intended target.
Q3: Can nona-arginine induce toxicity in cells?
A3: While generally considered non-toxic, nona-arginine can induce toxicity at high concentrations. [, ] The concentration threshold for toxicity varies depending on the cell type, cargo, and experimental conditions.
Q4: What is the molecular formula and weight of nona-arginine?
A4: The molecular formula of nona-arginine is C45H98N36O10, and its molecular weight is 1267.5 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize nona-arginine?
A5: Common spectroscopic techniques used to characterize nona-arginine include: * Circular dichroism (CD) spectroscopy: To study the secondary structure of the peptide in solution and in complex with membranes. [, ] * Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the three-dimensional structure and dynamics of the peptide. [, ] * UV-Vis spectroscopy: To investigate the aggregation properties of the peptide. []
Q6: How does the performance of nona-arginine as a delivery vector vary under different conditions?
A6: The performance of nona-arginine is influenced by factors such as: * Peptide concentration: Higher concentrations can enhance uptake but also increase the risk of toxicity. [] * Cargo properties: Size, charge, and hydrophobicity of the cargo can affect complex formation and cellular uptake. [, ] * Cell type: Different cell types exhibit varying sensitivities to nona-arginine and different uptake mechanisms. [] * Environmental factors: Temperature, pH, and ionic strength can impact peptide stability and membrane interactions. [, ]
Q7: How do modifications to the nona-arginine structure affect its activity?
A7: Modifications to the nona-arginine structure, such as: * Chain length: Increasing or decreasing the number of arginine residues can impact membrane binding and cellular uptake. [] * Amino acid substitutions: Replacing arginine with other amino acids can alter charge distribution and affect interactions with membranes and cargo. [] * Cyclization: Introducing cyclic structures can enhance stability and improve cellular uptake. [] * Lipid conjugation: Adding lipid moieties can facilitate membrane interactions and improve cellular uptake. []
Q8: What are the challenges associated with formulating nona-arginine for therapeutic applications?
A8: Challenges include: * Proteolytic degradation: Nona-arginine is susceptible to degradation by proteases, which can limit its efficacy in vivo. [] * Short half-life: Rapid clearance from circulation can reduce bioavailability and therapeutic efficacy. []
Q9: What strategies are being explored to improve the stability and bioavailability of nona-arginine formulations?
A9: Strategies include: * Chemical modifications: Introducing non-natural amino acids or chemical modifications to the peptide backbone can enhance resistance to degradation. [] * Nanoparticle encapsulation: Encapsulating nona-arginine within nanoparticles can protect it from degradation and prolong its circulation time. [, ] * Conjugation to polymers: Attaching nona-arginine to polymers like polyethylene glycol (PEG) can improve stability and reduce immunogenicity. []
Q10: How is nona-arginine being explored for targeted drug delivery?
A10: Nona-arginine can be conjugated to targeting ligands, such as antibodies, peptides, or small molecules, to direct the delivery of cargo to specific cell types or tissues. [, , ]
Q11: How are computational methods being used to study nona-arginine?
A11: Computational methods, such as molecular dynamics (MD) simulations, are used to: * Investigate peptide-membrane interactions: Simulating the behavior of nona-arginine at the membrane interface to understand its penetration mechanism. [, ] * Design more efficient CPPs: Optimizing peptide sequences and modifications to improve membrane translocation and cargo delivery. []
Q12: What are some examples of in vitro and in vivo applications of nona-arginine for drug delivery?
A12: Examples include: * Gene delivery: Delivery of siRNA and plasmid DNA for gene silencing and gene editing applications. [, , ] * Protein delivery: Delivery of therapeutic proteins and peptides, such as antibodies and enzymes, into cells. [, ] * Nanoparticle delivery: Facilitating the cellular uptake of nanoparticles for imaging and drug delivery applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


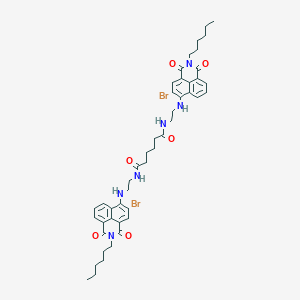
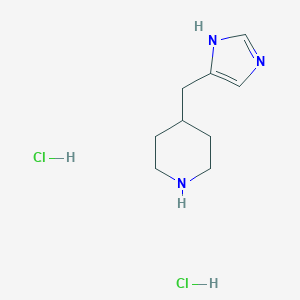
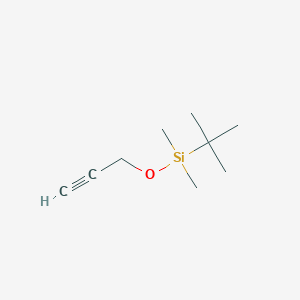
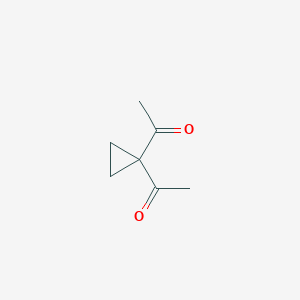
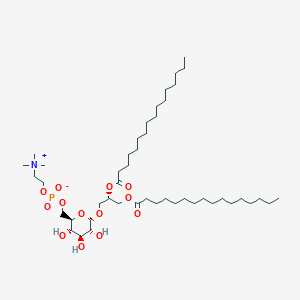
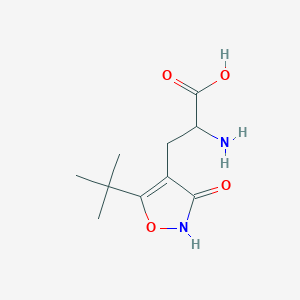
![1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B115086.png)
